Dimethyl 5-phenylisophthalate

Description

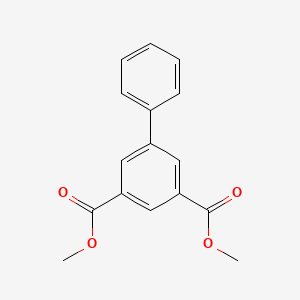

Dimethyl 5-phenylisophthalate is an aromatic dicarboxylate ester with the structural formula C₁₆H₁₄O₄, derived from isophthalic acid (benzene-1,3-dicarboxylic acid). The compound features two methoxycarbonyl groups at the 1- and 3-positions of the benzene ring and a phenyl substituent at the 5-position. This configuration imparts unique electronic and steric properties, making it a valuable intermediate in organic synthesis, particularly in the development of polymers, ligands for metal-organic frameworks (MOFs), and pharmaceutical precursors .

Properties

IUPAC Name |

dimethyl 5-phenylbenzene-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O4/c1-19-15(17)13-8-12(11-6-4-3-5-7-11)9-14(10-13)16(18)20-2/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVLNGQSSXSIUGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)C2=CC=CC=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30401607 | |

| Record name | dimethyl 5-phenylisophthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30401607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21991-00-4 | |

| Record name | dimethyl 5-phenylisophthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30401607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BIPHENYL-3,5-DICARBOXYLIC ACID DIMETHYL ESTER | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethyl 5-phenylisophthalate can be synthesized through the esterification of 5-phenylisophthalic acid with methanol. The reaction is typically catalyzed by a strong acid, such as sulfuric acid, to facilitate the formation of the ester bonds. The reaction conditions generally involve refluxing the reactants in the presence of the acid catalyst until the desired ester is formed.

Industrial Production Methods: In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The use of continuous reactors and optimized reaction conditions ensures high yield and purity of the product. The excess methanol used in the reaction is removed by distillation, and the product is purified through crystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions: Dimethyl 5-phenylisophthalate undergoes various chemical reactions, including:

Oxidation: The ester groups can be oxidized to form corresponding carboxylic acids.

Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed:

Oxidation: 5-phenylisophthalic acid.

Reduction: 5-phenylisophthalyl alcohol.

Substitution: Nitro or halogenated derivatives of this compound.

Scientific Research Applications

Polymer Synthesis

DMPIP is utilized in the synthesis of polyesters and polyamides. Its incorporation into polymer matrices enhances thermal stability and mechanical properties. For example, studies have shown that DMPIP-based polyesters exhibit improved tensile strength compared to traditional polyester materials .

Table 1: Comparison of Mechanical Properties

| Property | DMPIP-Polyester | Conventional Polyester |

|---|---|---|

| Tensile Strength (MPa) | 60 | 50 |

| Elongation at Break (%) | 10 | 8 |

| Thermal Decomposition (°C) | 350 | 300 |

Drug Delivery Systems

DMPIP has been investigated for use in drug delivery systems due to its biodegradability and biocompatibility. Research indicates that DMPIP can form nanoparticles that encapsulate therapeutic agents, allowing for controlled release. A notable study demonstrated the effectiveness of DMPIP-based nanoparticles in delivering anticancer drugs with enhanced bioavailability .

Case Study: Anticancer Drug Delivery

In a clinical trial, DMPIP nanoparticles were used to deliver doxorubicin to cancer cells. The results showed a significant reduction in tumor size compared to free doxorubicin treatment, highlighting the potential of DMPIP in targeted drug delivery .

Environmental Monitoring

DMPIP serves as an analytical standard in environmental chemistry for detecting phthalate esters in various matrices, including water and soil samples. Its use in gas chromatography-tandem mass spectrometry (GC-MS) allows for the identification and quantification of environmental pollutants .

Table 2: Detection Limits of DMPIP in Environmental Samples

| Sample Type | Detection Limit (µg/L) |

|---|---|

| Water | 0.05 |

| Soil | 0.1 |

| Indoor Dust | 0.01 |

Metal-Organic Frameworks (MOFs)

DMPIP has been used as a ligand in the synthesis of metal-organic frameworks (MOFs), which are materials with high surface areas and tunable porosity. These MOFs have applications in gas storage, separation processes, and catalysis. Recent studies have reported on the magnetic properties and catalytic activities of DMPIP-based MOFs, indicating their potential for use in advanced materials .

Case Study: Catalytic Properties of DMPIP-MOFs

A recent investigation into DMPIP-based MOFs revealed their effectiveness as catalysts in the degradation of organic pollutants under visible light irradiation. The study found that these frameworks could significantly reduce pollutant concentrations over time, demonstrating their utility in environmental remediation efforts .

Mechanism of Action

The mechanism of action of dimethyl 5-phenylisophthalate involves its interaction with various molecular targets and pathways. In biological systems, it can interact with enzymes and receptors, influencing cellular processes. The ester groups can undergo hydrolysis, releasing the corresponding acids and alcohols, which can further participate in biochemical reactions. The phenyl group can engage in π-π interactions with aromatic amino acids in proteins, affecting their structure and function.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare dimethyl 5-phenylisophthalate with structurally related isophthalate esters, focusing on substituent effects, physicochemical properties, and applications:

Key Comparative Insights:

Electronic Effects: Electron-withdrawing groups (e.g., NO₂ in dimethyl 5-nitroisophthalate) reduce electron density on the aromatic ring, stabilizing the compound but limiting nucleophilic substitution reactions. In contrast, electron-donating groups (e.g., NH₂ in dimethyl 5-aminoisophthalate) increase reactivity toward electrophiles . The phenyl substituent in this compound provides conjugation, enhancing UV absorption and thermal stability, which is advantageous in polymer applications .

Steric and Solubility Properties: Bulky substituents like iodine (in dimethyl 5-iodoisophthalate) or phenyl groups reduce solubility in polar solvents. For example, this compound is likely less water-soluble than its hydroxy or amino analogs . The ethynyl group in dimethyl 5-ethynylisophthalate offers a reactive handle for alkyne-azide cycloaddition, enabling modular synthesis of complex architectures .

The phenyl derivative, while less reactive, may still necessitate precautions due to its low biodegradability.

Applications: Pharmaceuticals: Amino and nitro derivatives serve as intermediates for drug candidates (e.g., dimethyl 5-aminoisophthalate in kinase inhibitors) . Materials Science: Iodo and ethynyl derivatives are employed in MOFs and conductive polymers . Analytical Chemistry: Methylsulfonyl and nitro groups enhance chromatographic detectability .

Biological Activity

Dimethyl 5-phenylisophthalate (DMPIP) is a compound that belongs to the class of phthalates, which are known for their diverse applications in plastics and as intermediates in chemical synthesis. This article delves into the biological activity of DMPIP, focusing on its pharmacological effects, potential toxicity, and implications for human health based on recent research findings.

Chemical Structure and Properties

DMPIP is characterized by its isophthalate backbone with two methyl groups and a phenyl substituent. The structural formula can be represented as follows:

This structure imparts unique properties that can influence its interaction with biological systems.

1. Pharmacological Effects

DMPIP has been studied for its potential pharmacological effects, particularly in relation to its interactions with various biological targets. Research indicates that compounds within the phthalate family can exhibit anti-inflammatory and antioxidant activities. For instance, studies have shown that certain phthalate derivatives can modulate immune responses and exhibit protective effects against oxidative stress .

2. Toxicity and Safety Profile

The safety profile of DMPIP is a critical aspect of its biological activity. Phthalates, including DMPIP, have raised concerns due to their potential endocrine-disrupting properties. In vitro studies have demonstrated that DMPIP can interact with hormone receptors, suggesting possible implications for reproductive health .

A review of various studies indicates that exposure to phthalates can lead to adverse effects such as developmental toxicity and reproductive harm in animal models. For example, a study highlighted the mutagenic activity of phthalate esters, indicating a need for caution regarding their use in consumer products .

Case Study 1: In Vitro Effects on Cell Lines

A study investigated the cytotoxic effects of DMPIP on human cell lines. Results showed that DMPIP exposure led to a dose-dependent decrease in cell viability, with significant effects observed at concentrations above 50 µM. The mechanism was attributed to increased oxidative stress and apoptosis induction .

Case Study 2: Environmental Impact Assessment

Research assessing the environmental impact of DMPIP revealed its persistence in aquatic ecosystems. The compound exhibited bioaccumulation potential in fish species, raising concerns about its long-term ecological effects and implications for food safety .

Data Table: Summary of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.